molecular formula C7H5ClO4S B010386 5-chloro-2-formylbenzenesulfonic acid CAS No. 88-33-5

5-chloro-2-formylbenzenesulfonic acid

Cat. No.: B010386
CAS No.: 88-33-5
M. Wt: 220.63 g/mol
InChI Key: GXRQQNQCMLEUAW-UHFFFAOYSA-N
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Description

5-Chloro-2-formylbenzenesulphonic acid is an organic compound with the molecular formula C7H5ClO4S It is a chlorinated derivative of benzenesulphonic acid, featuring both a formyl group and a sulfonic acid group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde. One common method includes reacting 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction conditions are crucial, as the temperature and concentration of oleum can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-formylbenzenesulphonic acid may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The process typically includes steps for the purification of the product, such as crystallization or distillation, to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-formylbenzenesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 5-Chloro-2-carboxybenzenesulphonic acid.

    Reduction: 5-Chloro-2-hydroxymethylbenzenesulphonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-formylbenzenesulphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid depends on its specific application. In chemical reactions, the formyl and sulfonic acid groups can participate in various transformations, acting as electrophilic or nucleophilic sites. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which can interact with other molecules through hydrogen bonding, ionic interactions, or covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzenesulphonic acid
  • 5-Chloro-2-nitrobenzenesulphonic acid
  • 5-Chloro-2-aminobenzenesulphonic acid

Comparison

Compared to its similar compounds, 5-Chloro-2-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. The formyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .

Properties

CAS No.

88-33-5

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

5-chloro-2-formylbenzenesulfonic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

GXRQQNQCMLEUAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

88-33-5

Synonyms

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid

Origin of Product

United States

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